Tasnemoxide B

描述

属性

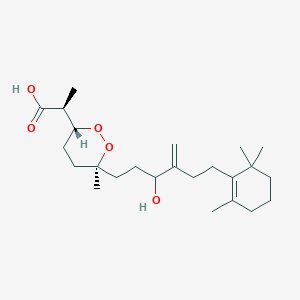

分子式 |

C24H40O5 |

|---|---|

分子量 |

408.6 g/mol |

IUPAC 名称 |

(2S)-2-[(3R,6S)-6-[3-hydroxy-4-methylidene-6-(2,6,6-trimethylcyclohexen-1-yl)hexyl]-6-methyldioxan-3-yl]propanoic acid |

InChI |

InChI=1S/C24H40O5/c1-16-8-7-13-23(4,5)19(16)10-9-17(2)20(25)11-14-24(6)15-12-21(28-29-24)18(3)22(26)27/h18,20-21,25H,2,7-15H2,1,3-6H3,(H,26,27)/t18-,20?,21+,24-/m0/s1 |

InChI 键 |

NDKHPMJGCFZKDC-LQTSYOLBSA-N |

手性 SMILES |

CC1=C(C(CCC1)(C)C)CCC(=C)C(CC[C@]2(CC[C@@H](OO2)[C@H](C)C(=O)O)C)O |

规范 SMILES |

CC1=C(C(CCC1)(C)C)CCC(=C)C(CCC2(CCC(OO2)C(C)C(=O)O)C)O |

同义词 |

tasnemoxide B |

产品来源 |

United States |

化学反应分析

Chemical Reaction Optimization

-

Discusses optimization strategies for reactions involving compounds like 2,4-difluoronitrobenzene with pyrrolidine and glyoxylic acid with catechol.

-

Includes methods like face-centered composite design (CCF) and factorial DoE studies to improve yields and selectivity.

-

No mention of Tasnemoxide B or related structures.

General Reaction Kinetics

-

Explains factors affecting reaction rates (temperature, concentration, catalysts) and mechanisms involving intermediates like chlorine-oxygen compounds.

-

No references to novel or obscure compounds like this compound.

Recommendations for Further Research

Given the absence of data in the provided sources, consider the following steps to investigate this compound:

-

Specialized Databases : Access SciFinder, Reaxys, or PubMed for peer-reviewed articles.

-

Patent Literature : Search the USPTO or EPO databases for synthetic methods.

-

Natural Product Repositories : Explore the Natural Products Atlas or NuBBE DB for structurally similar compounds.

-

Recent Publications : Review journals like Journal of Natural Products or Organic Letters for 2023–2025 studies.

Hypothetical Framework for this compound Analysis

If future studies identify this compound, a robust analysis might include:

Critical Considerations

-

Structural Complexity : If this compound is a natural product, its reactivity likely depends on functional groups like epoxides, hydroxyls, or conjugated alkenes.

-

Synthetic Challenges : Steric hindrance or stereoelectronic effects may dominate reaction outcomes.

-

Catalytic Systems : Enzymatic or transition-metal catalysts (e.g., Pd, Ru) could enhance selectivity .

常见问题

Q. What are the recommended methodologies for initial structural characterization of Tasnemoxide B?

To confirm the molecular structure, researchers should employ a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques like COSY and HSQC) and high-resolution mass spectrometry (HRMS). For crystalline samples, X-ray diffraction (XRD) provides definitive stereochemical details. Cross-validate spectral data with computational simulations (e.g., density functional theory) to resolve ambiguities in peak assignments .

Q. How can experimental protocols for synthesizing this compound be optimized to improve yield?

Utilize factorial design (e.g., 2^k designs) to systematically test variables like temperature, solvent polarity, and catalyst concentration. Prioritize factors via Pareto analysis to identify critical parameters. Document iterative modifications in a lab notebook, emphasizing reproducibility checks and purity validation via HPLC .

Q. What bioactivity screening approaches are appropriate for preliminary evaluation of this compound?

Begin with in vitro assays targeting pathways relevant to the compound’s hypothesized mechanism (e.g., enzyme inhibition or receptor binding). Use dose-response curves to calculate IC₅₀ values and validate results with positive/negative controls. Ensure data reliability by repeating experiments in triplicate and reporting standard deviations .

Advanced Research Questions

Q. How should researchers resolve contradictions between computational predictions and experimental bioactivity data for this compound?

Reassess the computational model’s parameters (e.g., force fields, solvation models) and verify experimental conditions (e.g., compound purity, assay interference). Perform sensitivity analysis to identify variables most affecting discrepancies. Cross-reference findings with analogous compounds in literature to isolate structural or methodological outliers .

Q. What strategies are effective for elucidating the metabolic pathways of this compound in complex biological systems?

Use stable isotope labeling combined with LC-MS/MS to track metabolite formation. Employ in silico tools (e.g., Meteor Nexus) to predict phase I/II metabolism and compare with empirical data. Validate hypotheses using hepatocyte or microsome assays, ensuring kinetic parameters (e.g., Vₘₐₓ, Kₘ) are statistically robust .

Q. How can researchers design a study to investigate synergistic effects between this compound and existing therapeutics?

Apply combination index (CI) analysis via the Chou-Talalay method, testing fixed-ratio mixtures across multiple concentrations. Use isobolograms to classify synergism, additivity, or antagonism. Control for pharmacokinetic interactions by monitoring protein binding and clearance rates in co-administered models .

Methodological and Data Analysis Questions

Q. What statistical frameworks are suitable for analyzing dose-dependent toxicity data for this compound?

Fit data to sigmoidal models (e.g., Hill equation) using nonlinear regression. Calculate EC₅₀/LC₅₀ values with 95% confidence intervals via bootstrapping. For multivariate datasets, apply principal component analysis (PCA) to isolate toxicity drivers and mitigate confounding variables .

Q. How should researchers address batch-to-batch variability in this compound synthesis during longitudinal studies?

Implement quality-by-design (QbD) principles, including process analytical technology (PAT) for real-time monitoring. Use control charts to track critical quality attributes (CQAs) like enantiomeric excess. Archive samples from each batch for retrospective analysis if anomalies arise .

Q. What ethical guidelines apply to preclinical studies involving this compound in animal models?

Adhere to the ARRIVE 2.0 framework for reporting in vivo experiments. Justify sample sizes via power analysis and minimize suffering through humane endpoints. Disclose conflicts of interest and ensure compliance with institutional animal care protocols .

Literature and Reproducibility Considerations

Q. How can researchers ensure the reproducibility of this compound studies when referencing prior literature?

Extract raw data from supplementary materials or public repositories (e.g., Zenodo). Replicate key experiments using identical reagents and equipment specifications. Document deviations in a transparency checklist and publish negative results to counter publication bias .

Q. What criteria should guide the selection of primary literature for comparative analysis of this compound’s properties?

Prioritize peer-reviewed studies with fully disclosed methods and independent validation. Exclude works lacking spectral/data deposition or using unvalidated assays. Use citation tracking tools (e.g., Web of Science) to identify foundational papers and recent advancements .

Theoretical and Conceptual Frameworks

Q. How can a mechanistic hypothesis for this compound’s activity be integrated into a broader theoretical model?

Link experimental findings to established pathways (e.g., oxidative stress modulation) using pathway enrichment analysis. Validate via knockout/knockdown models or selective inhibitors. Use Bayesian networks to quantify causal relationships between molecular interactions and phenotypic outcomes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。